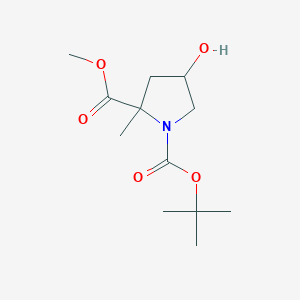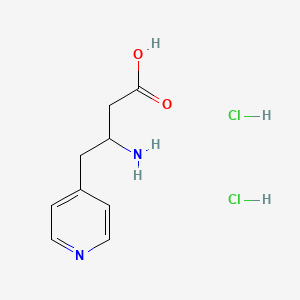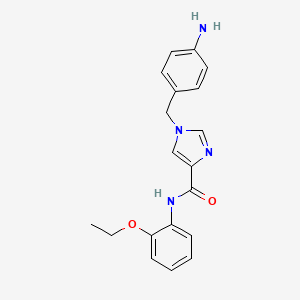![molecular formula C13H12BrNO3S B12501295 1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)
1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-acetyl-12-bromo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione typically involves a multi-step process. One efficient method involves a transition-metal-free, tandem C–N and C–O bond formation reaction. This environmentally benign approach uses easily available starting materials, including renewable levulinic acid, to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.
Scientific Research Applications
Chemistry
In chemistry, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its unique structure may allow it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding affinity.
Medicine
In medicine, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its unique structure and reactivity make it a valuable component in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 12-acetyl-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one
- 8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Uniqueness
Compared to similar compounds, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione stands out due to its unique combination of functional groups and tricyclic structure. This uniqueness allows it to exhibit distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H12BrNO3S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
1-(8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C13H12BrNO3S/c1-8(16)13-10-3-2-6-15(10)11-7-9(14)4-5-12(11)19(13,17)18/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QJHLSQIFLZUTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12501239.png)
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)

![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)

